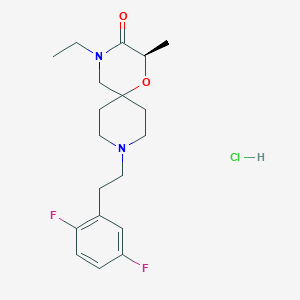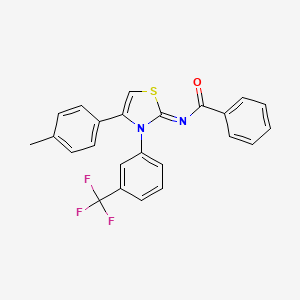![molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7](/img/structure/B2492140.png)
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves multi-step organic reactions, including Mannich condensation and Grignard reactions, to introduce various functional groups into the bicyclic skeleton. One study describes the synthesis and conformational analysis of esters derived from a similar compound, showcasing the use of IR, 1H, and 13C NMR spectroscopy for structural elucidation (Diez et al., 1991). Another example is the synthesis of chiral chemzymes from related structures, highlighting the role of specific stereochemistry in catalytic activity (Corey et al., 1989).
Molecular Structure Analysis
The molecular structure of derivatives shows a preferred chair-envelope conformation, with phenethyl and hydroxy groups positioned equatorially to the piperidine ring, as revealed by X-ray crystallography and NMR spectroscopy. The absolute configuration and structure of isomeric forms have been established, illustrating the significance of intermolecular interactions and the stereoelectronic effects in defining the molecule's 3D conformation (Brzezinski et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include functional group transformations, such as esterification and carbamation. These modifications significantly impact the compound's chemical properties, such as reactivity and interaction with biological targets. For instance, the synthesis of benzimidazole, thiazole, and benzothiazole carbamates from related structures demonstrates the compound's versatility in chemical modifications (Iriepa & Bellanato, 2011).
Scientific Research Applications
Neurokinin Receptor Antagonists
1-Phenyl-8-azabicyclo[3.2.1]octane ethers, closely related to 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, have been identified as NK(1) receptor antagonists. These compounds exhibit high affinity for NK(1) receptors and demonstrate prolonged action in vivo. Modifications in their structure, such as the addition of an alpha-methyl substituent, enhance their selectivity, particularly regarding the hERG channel (Huscroft et al., 2006).
Conformational Studies
Studies on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, similar to this compound, have provided insights into their structural and conformational properties. These compounds typically exhibit a chair-envelope conformation in various solvents, with the phenethyl and hydroxy groups in equatorial positions relative to the piperidine ring. This research is crucial for understanding the stereoelectronic effects and molecular interactions of such compounds (Diez et al., 1991).
Synthesis and Pharmacology
The synthesis of 8-substituted isotropanes, which are structurally similar to this compound, has led to the discovery of potent inhibitors for dopamine and serotonin transporters. These compounds provide valuable insights into the development of specific treatments for conditions like cocaine abuse. The study highlights the importance of structural orientation for binding potency and selectivity (Kim, Schweri, & Deutsch, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-3-phenyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Benzyl-3-phenyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Benzyl-3-phenyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, which include a wide array of interesting biological activities .
properties
IUPAC Name |
8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPIUVVGLSXHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)
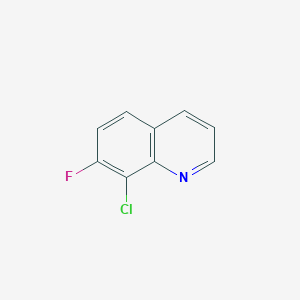
![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

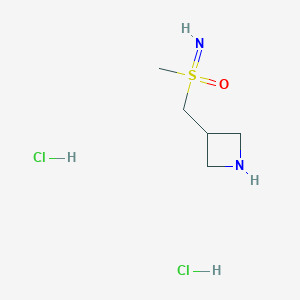
![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)
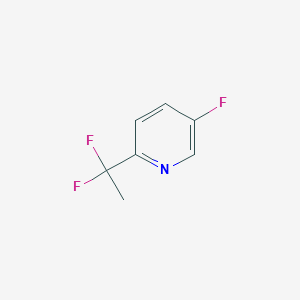
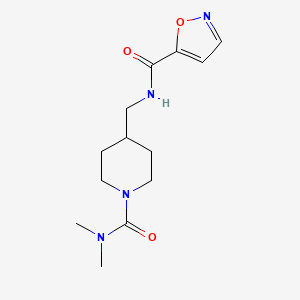
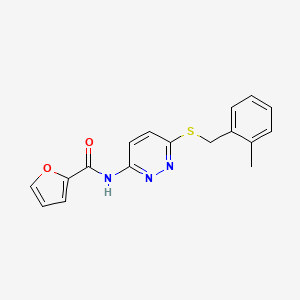
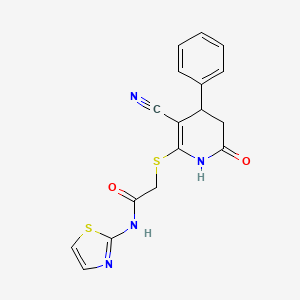
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)
